molecular formula C10H9N3O5 B391905 N-cyclopropyl-3,5-dinitrobenzamide CAS No. 300727-61-1

N-cyclopropyl-3,5-dinitrobenzamide

Cat. No.: B391905
CAS No.: 300727-61-1
M. Wt: 251.2g/mol
InChI Key: VSHHTALKRBFSTH-UHFFFAOYSA-N
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Description

“N-cyclopropyl-3,5-dinitrobenzamide” is a chemical compound with the molecular formula C10H9N3O5 . It has an average mass of 251.196 Da and a mono-isotopic mass of 251.054214 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core with nitro groups at the 3 and 5 positions and a cyclopropyl group attached to the nitrogen of the amide group .

Scientific Research Applications

1. Biosensing Applications

N-cyclopropyl-3,5-dinitrobenzamide derivatives have been utilized in biosensing technologies. For instance, a study by Karimi-Maleh et al. (2014) developed a highly sensitive biosensor based on a modified carbon paste electrode using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide. This biosensor was effectively used for the electrocatalytic determination of glutathione in the presence of piroxicam, showing potential for applications in biochemical analysis and medical diagnostics (Karimi-Maleh et al., 2014).

2. Gene-Directed Enzyme Prodrug Therapy (GDEPT)

This compound and its analogs have been explored in gene-directed enzyme prodrug therapy (GDEPT). A study by Friedlos et al. (1997) evaluated nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide for GDEPT, highlighting their potential in cancer therapy (Friedlos et al., 1997).

3. Water Treatment and Environmental Research

The decomposition and treatment of this compound in environmental contexts have been researched. Yan et al. (2017) investigated its decomposition in aqueous solutions using UV/H2O2 and UV/TiO2 oxidation processes, contributing to understanding the environmental impact and treatment of this compound (Yan et al., 2017).

4. Antitubercular Drug Discovery

Li et al. (2018) identified N-benzyl 3,5-dinitrobenzamides as potent antitubercular agents, offering a new direction for antitubercular drug discovery. Their study suggests that these compounds exhibit excellent in vitro activity against various Mycobacterium tuberculosis strains (Li et al., 2018).

5. Electrochemical Sensors for Pharmaceutical Analysis

This compound derivatives have also been applied in developing electrochemical sensors for pharmaceutical analysis. Ensafi et al. (2011, 2012) utilized modified electrodes for the simultaneous determination of various pharmaceuticals, demonstrating their utility in drug analysis and quality control (Ensafi et al., 2011) (Ensafi et al., 2012).

Properties

IUPAC Name

N-cyclopropyl-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O5/c14-10(11-7-1-2-7)6-3-8(12(15)16)5-9(4-6)13(17)18/h3-5,7H,1-2H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHHTALKRBFSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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